3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with a suitable pyrazole derivative, followed by cyclization with a pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and the reaction temperature is typically maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives with various functional groups.
Scientific Research Applications
3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Isobutylpyridine: Similar in structure but lacks the pyrazole ring.
2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine: Contains additional isopropyl groups.
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno ring instead of a pyrazole ring.
Uniqueness
3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is unique due to its fused pyrazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-7(2)5-10-8-6-11-4-3-9(8)12-13-10/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
YBPIIEUORLWTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NNC2=C1CNCC2 |
Origin of Product |
United States |
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